S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate
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Overview
Description
S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including an amino group, a ketone, and a sulfonothioate group, which contribute to its diverse reactivity and utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-aminophenylamine with a suitable acylating agent to introduce the 3-oxopropyl group. This intermediate is then reacted with methanesulfonothioate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and rigorous quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl sulfone: Shares the amino group but differs in its overall structure and reactivity.
Phenylalanine derivatives: Similar in having an amino group attached to an aromatic ring but differ in functional groups and applications.
Uniqueness
S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H14N2O3S2 |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(4-aminophenyl)-3-methylsulfonylsulfanylpropanamide |
InChI |
InChI=1S/C10H14N2O3S2/c1-17(14,15)16-7-6-10(13)12-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3,(H,12,13) |
InChI Key |
MTCBIEDWSHFQKP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCC(=O)NC1=CC=C(C=C1)N |
Origin of Product |
United States |
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